![molecular formula C22H16N2O3S B2500656 Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 887902-62-7](/img/structure/B2500656.png)
Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
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Description
Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antitumor Activity
Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate and its derivatives exhibit significant antitumor activity. Research has demonstrated that certain 2-(4-aminophenyl)benzothiazoles, closely related to the compound , are potent and highly selective antitumor agents. These compounds induce cytochrome P450 1A1 activity in sensitive carcinoma cells, which is critical for their antitumor activity. They also form DNA adducts in sensitive tumor cells both in vitro and in vivo, highlighting their potential as effective antitumor agents. Specifically, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been evaluated preclinically for their ability to retard the growth of tumors such as breast (MCF-7) and ovarian (IGROV-1) xenografts, indicating a promising avenue for clinical evaluation (Leong et al., 2003) (Bradshaw et al., 2002).
Mechanism of Action
The mechanism of action of these compounds involves the formation of DNA adducts, which is a significant factor in their antitumor properties. The formation of these adducts has been observed in sensitive tumor cells only, indicating a selective mechanism of action. This selectivity is further evidenced by the generation of DNA adducts within sensitive ovarian and breast xenografts after treatment with prodrugs like Phortress, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).
Synthetic and Pharmaceutical Properties
The synthetic and pharmaceutical properties of derivatives of Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate have been explored to address formulation and bioavailability issues. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to facilitate parenteral administration, with one such lysyl-amide prodrug selected for phase 1 clinical evaluation due to its suitable pharmaceutical properties (Hutchinson et al., 2002).
Antimicrobial Activity
Beyond antitumor applications, some derivatives have shown antimicrobial activity. For instance, compounds derived from 2-aminobenzothiazole-6-carboxylic acid have been screened for antibacterial activity against various microorganisms, demonstrating good to moderate antibacterial efficacy. These findings indicate potential applications of Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate derivatives in the development of new antimicrobial agents (Chavan & Pai, 2007).
properties
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)17-11-12-18-19(13-17)28-22(23-18)24-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNPLUMWGPBITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
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